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molecular formula C6H6BrNO2 B8792387 4-Bromo-5-methyl-1H-pyrrole-2-carboxylic acid

4-Bromo-5-methyl-1H-pyrrole-2-carboxylic acid

Cat. No. B8792387
M. Wt: 204.02 g/mol
InChI Key: ACGCAAPQQJNAPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07709503B2

Procedure details

Ethyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate (Intermediate 19, 16.5 g, 71.09 mmol) was dissolved anhydrous THF (100 ml) and was added to a preheated solution of 2 N lithium hydroxide (500 ml) at 70° C. The mixture was heated at 70° C. for 4 h and the solvent was removed in vacuo and the crude aqueous solution was cooled in an ice-bath and slowly acidified with 3 N HCl. The precipitate was extracted with EtOAc (3×100 ml), the organic extracts were washed with water, brine and dried with Na2SO4, treated with decolorizing charcoal for 1 h, filtered over celite and concentrated in vacuo. The brown solid was filtered and washed well with n-hexanes and dried in vacuo. (13 g).
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:8]([O:10]CC)=[O:9])[NH:5][C:6]=1[CH3:7].[OH-].[Li+]>C1COCC1>[Br:1][C:2]1[CH:3]=[C:4]([C:8]([OH:10])=[O:9])[NH:5][C:6]=1[CH3:7] |f:1.2|

Inputs

Step One
Name
Quantity
16.5 g
Type
reactant
Smiles
BrC=1C=C(NC1C)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(NC1C)C(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
[OH-].[Li+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
the crude aqueous solution was cooled in an ice-bath
EXTRACTION
Type
EXTRACTION
Details
The precipitate was extracted with EtOAc (3×100 ml)
WASH
Type
WASH
Details
the organic extracts were washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
ADDITION
Type
ADDITION
Details
treated with decolorizing charcoal for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered over celite and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
The brown solid was filtered
WASH
Type
WASH
Details
washed well with n-hexanes
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
Smiles
BrC=1C=C(NC1C)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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